molecular formula C13H21N B14692890 N,N-Dimethyl-beta-isopropylphenethylamine CAS No. 33132-79-5

N,N-Dimethyl-beta-isopropylphenethylamine

Cat. No.: B14692890
CAS No.: 33132-79-5
M. Wt: 191.31 g/mol
InChI Key: GMBJYHKHRNMJRV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-beta-isopropylphenethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenethylamine backbone with a dimethylamino group and an isopropyl group attached to the beta carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-beta-isopropylphenethylamine typically involves the alkylation of phenethylamine derivatives. One common method is the reductive amination of beta-isopropylphenethylamine with formaldehyde and dimethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-beta-isopropylphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

N,N-Dimethyl-beta-isopropylphenethylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-beta-isopropylphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylphenethylamine
  • N,N-Diisopropylethylamine
  • N,N-Dimethylethylenediamine

Uniqueness

N,N-Dimethyl-beta-isopropylphenethylamine is unique due to the presence of both a dimethylamino group and an isopropyl group on the phenethylamine backbone. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

33132-79-5

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N,N,3-trimethyl-2-phenylbutan-1-amine

InChI

InChI=1S/C13H21N/c1-11(2)13(10-14(3)4)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3

InChI Key

GMBJYHKHRNMJRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN(C)C)C1=CC=CC=C1

Origin of Product

United States

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